molecular formula C13H20ClNO B14186243 (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-71-5

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol

Katalognummer: B14186243
CAS-Nummer: 834883-71-5
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: XVVAPWJQUGXWCD-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methylamino group, which is further connected to a 4-methylpentan-1-ol backbone. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the following steps:

    Formation of the 4-chlorophenylmethylamine intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine under basic conditions.

    Alkylation: The intermediate is then alkylated with 4-methylpentan-1-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-Chlorophenylmethylamine: Lacks the 4-methylpentan-1-ol moiety.

    4-Methylpentan-1-ol: Lacks the 4-chlorophenylmethylamino group.

Uniqueness

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific stereochemistry and the presence of both a 4-chlorophenyl group and a 4-methylpentan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

834883-71-5

Molekularformel

C13H20ClNO

Molekulargewicht

241.76 g/mol

IUPAC-Name

(2S)-2-[(4-chlorophenyl)methylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-10(2)7-13(9-16)15-8-11-3-5-12(14)6-4-11/h3-6,10,13,15-16H,7-9H2,1-2H3/t13-/m0/s1

InChI-Schlüssel

XVVAPWJQUGXWCD-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)C[C@@H](CO)NCC1=CC=C(C=C1)Cl

Kanonische SMILES

CC(C)CC(CO)NCC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.